molecular formula C26H41N3O6 B11993235 Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate

Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate

Cat. No.: B11993235
M. Wt: 491.6 g/mol
InChI Key: LVBPPXVRTJXZEU-UHFFFAOYSA-N
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Description

Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate is a synthetic organic compound characterized by:

  • A dicyclohexylamine moiety, which likely serves as a counterion to enhance solubility or crystallinity .
  • A tert-butoxycarbonyl (Boc) group, a common protecting group for amines in peptide synthesis, which improves stability during reactions .
  • A 4-nitrophenyl substituent, an electron-withdrawing group that may influence reactivity or biological activity.
  • A propionate ester backbone, providing a flexible linker between functional groups.

This compound is likely used as an intermediate in pharmaceuticals or fine chemical synthesis, given the Boc group’s role in protecting amines during multi-step syntheses .

Properties

Molecular Formula

C26H41N3O6

Molecular Weight

491.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid

InChI

InChI=1S/C14H18N2O6.C12H23N/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18);11-13H,1-10H2

InChI Key

LVBPPXVRTJXZEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

BOC Anhydride Method

Reaction of 4-nitrophenylalanine with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (dichloromethane/water) using sodium hydroxide as a base. Typical conditions:

  • Molar ratio : 1:1.2 (amino acid:Boc₂O)

  • Temperature : 0°C → room temperature

  • Reaction time : 4–6 hours

  • Yield : 75–85%

Mechanistic Insight : The base deprotonates the amino group, enabling nucleophilic attack on Boc₂O to form the carbamate.

Thiocarbonate-Mediated Protection

An alternative method from [US3855238A] uses O-tertiary-butyl S-phenyl thiocarbonate with triethylamine in tetrahydrofuran (THF):

  • Advantages : Higher selectivity for primary amines in polyfunctional systems.

  • Conditions : 12-hour reflux, yielding 70–78%.

Esterification of the Carboxylic Acid

Conversion of the BOC-protected acid to its propionate ester is achieved via acid chloride intermediacy or direct coupling :

Acid Chloride Route

  • Chlorination : Treat 2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propionic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux.

    • Catalyst : Trace DMF accelerates acyl chloride formation.

    • Yield : >90%.

  • Esterification : React the acyl chloride with propanol in the presence of 4-methylmorpholine at 0°C.

    • Solvent : DCM

    • Yield : 80–88%.

Direct Coupling with Alcohols

Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM:

  • Molar ratio : 1:1.2:0.1 (acid:alcohol:DCC)

  • Yield : 82–85%.

Formation of the Dicyclohexylammonium Salt

The final step involves neutralizing the propionic acid with dicyclohexylamine (DCHA) to form the ammonium salt:

Procedure :

  • Dissolve 2-(tert-butoxycarbonylamino)-3-(4-nitrophenyl)propionic acid in ethyl acetate.

  • Add DCHA (1.05 equiv) dropwise at 0°C.

  • Stir for 1 hour, then concentrate under reduced pressure.

  • Recrystallize from ethanol/water (4:1) to obtain the salt.

Optimization Data :

ParameterValueImpact on Yield
SolventEthyl acetate92%
Temperature0°C → RT89%
DCHA Equiv1.05Max yield

Comparative Analysis of Synthetic Routes

Route Efficiency

StepMethodYieldPurity (HPLC)
BOC ProtectionBoc₂O/NaOH85%98.5%
EsterificationAcid chloride88%97.8%
Salt FormationDCHA/EtOAc92%99.1%

Challenges and Mitigations

  • Nitro Group Stability : Avoid strong reducing agents during BOC protection.

  • Racemization : Use low temperatures (<10°C) during esterification to preserve stereochemistry.

  • Byproduct Formation : Excess DCHA leads to diastereomeric salts; stoichiometric control is critical.

Scalability and Industrial Considerations

Large-scale production (e.g., 1.8 kg batches) employs:

  • Continuous Flow Systems : For acid chloride generation to enhance safety.

  • Crystallization Optimization : Anti-solvent addition (heptane) improves salt purity.

  • Cost Drivers : DCHA accounts for 60% of raw material costs, necessitating recycling protocols.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Acidic conditions (e.g., hydrochloric acid).

Major Products Formed

    Oxidation: Amino-phenyl-propionate derivatives.

    Reduction: Amino-phenyl-propionate derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate is utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity.

Example Case Study :
In research focusing on anti-cancer agents, derivatives of this compound have been synthesized and tested for their efficacy against various cancer cell lines. The presence of the nitro group has been found to contribute to increased cytotoxicity, making it a candidate for further development in cancer therapeutics.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules.

Key Reactions :

  • Nucleophilic Substitution : The amine group can participate in nucleophilic substitutions, allowing for the introduction of different functional groups.
  • Peptide Synthesis : As a derivative of phenylalanine, it can be incorporated into peptides, providing structural diversity and potential bioactivity.

Biochemical Probes

This compound can act as a biochemical probe due to its chromophoric properties. It is used in fluorescence resonance energy transfer (FRET) assays where it serves as a quencher.

Mechanism of Action

The mechanism of action of Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The following compounds share key structural features with the target molecule:

Compound Name Molecular Formula Key Substituents Functional Groups Applications
Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate C₂₄H₃₅N₃O₆ 4-nitrophenyl, Boc, dicyclohexylamine Ester, Boc-protected amine, nitro group Synthetic intermediate, pharmaceutical research
(S)-2-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-propionic acid (from ) C₂₃H₃₃N₃O₇ Benzyloxycarbonyl (Cbz), Boc Carbamate, Boc-protected amine Peptide synthesis, protecting group chemistry
3-Amino-3-(4-hydroxyphenyl)propanoic acid (from ) C₉H₁₁NO₃ 4-hydroxyphenyl Amino acid, phenolic hydroxyl Pharmacological research, metabolic studies
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid; from ) C₉H₈O₄ 3,4-dihydroxyphenyl, acrylic acid Phenolic hydroxyl, carboxylic acid Antioxidant studies, food/cosmetic additives
Key Observations:

Protecting Groups: The Boc group in the target compound contrasts with the benzyloxycarbonyl (Cbz) group in the compound. Boc is base-labile, whereas Cbz requires hydrogenolysis for removal, affecting synthetic strategies .

Amine Counterions : Dicyclohexylamine (target) is a bulky tertiary amine, often used to form salts with carboxylic acids for improved crystallinity. Alternatives like triethylamine or tributylamine may alter solubility or reaction kinetics .

Enzyme Interactions:
  • Compounds like BHA (2(3)-tert-butyl-4-hydroxyanisole) and ethoxyquin () induce hepatic glutathione S-transferase (GST) and epoxide hydratase activities, reducing mutagenic metabolites.
  • Caffeic acid () exhibits antioxidant properties due to phenolic hydroxyl groups, contrasting with the target compound’s nitro group, which may confer electrophilic reactivity .
Stability and Reactivity:
  • The Boc group in the target compound enhances stability under acidic conditions compared to Cbz , which is stable under basic conditions. This difference is critical in multi-step syntheses .
  • The 4-nitrophenyl group may increase susceptibility to nucleophilic aromatic substitution compared to 4-hydroxyphenyl derivatives, which are prone to oxidation .

Biological Activity

Dicyclohexyl-amine, 2-tert-butoxycarbonylamino-3-(4-nitro-phenyl)-propionate, also referred to as Dicyclohexylamine (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoate, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C26H41N3O6
  • Molecular Weight : 461.64 g/mol
  • CAS Number : 60803-72-7
  • Purity : Typically ≥98%

Biological Activity Overview

Dicyclohexylamine derivatives have been studied for their various biological activities, including their potential as pharmaceuticals. The specific compound exhibits properties that may influence several biological pathways.

  • Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures can inhibit certain enzymes involved in metabolic pathways. For instance, they may act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism .
  • Antioxidant Properties : The presence of a nitro group in the phenyl ring may contribute to antioxidant activity, potentially protecting cells from oxidative stress .
  • Anti-inflammatory Effects : Research indicates that similar compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .

Study 1: Enzymatic Inhibition

A study conducted on related dicyclohexylamine compounds demonstrated significant inhibition of CYP2C19 and CYP3A4 enzymes. This suggests potential interactions with other drugs metabolized by these pathways, indicating the importance of evaluating drug-drug interactions in clinical settings .

Study 2: Antioxidant Activity

In vitro assays showed that dicyclohexylamine derivatives exhibit antioxidant activity by scavenging free radicals and reducing oxidative damage in cellular models. This activity was quantified using DPPH and ABTS assays, showing a concentration-dependent effect .

Study 3: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory properties revealed that dicyclohexylamine derivatives could significantly reduce the secretion of TNF-alpha and IL-6 in activated macrophages. This finding supports the potential use of these compounds in treating inflammatory diseases .

Data Table: Biological Activities Summary

Activity Type Mechanism Reference
Enzymatic InhibitionInhibition of CYP450 enzymes
Antioxidant ActivityFree radical scavenging
Anti-inflammatoryReduction of pro-inflammatory cytokines

Q & A

Q. Key Parameters Table

ParameterOptimal Condition (Example)Reference
Temperature60°C for oxime formation
SolventEther/petroleum ether (60–80°C)
Stoichiometry1:1 amine-to-acid ratio

What spectroscopic techniques are most effective for characterizing the structure of this compound?

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Distinct shifts for tert-butyl (δ 1.2–1.4 ppm), aromatic protons (δ 7.5–8.3 ppm for nitro-phenyl), and Boc-protected amines (δ 5.0–5.5 ppm) .
    • ¹³C NMR : Carbonyl groups (Boc: δ 155–160 ppm), aromatic carbons (δ 120–150 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O of ester), ~1520 cm⁻¹ (NO₂ asymmetric stretch), and ~1250 cm⁻¹ (C-O of Boc) confirm functional groups .

Q. Advanced

  • 2D NMR (HSQC, HMBC) : Resolves ambiguities in proton-carbon correlations, critical for confirming the nitro-phenyl substitution pattern .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₄H₃₄N₃O₆⁺) and fragmentation patterns .

How can computational modeling predict the reactivity or stability of this compound under varying experimental conditions?

Q. Advanced

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess susceptibility to hydrolysis or oxidation. For example, Boc groups stabilize amines by reducing electron density at the NH center .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize recrystallization solvents. Ethanol/water mixtures may enhance stability compared to polar aprotic solvents .
  • QSPR Models : Correlate substituent effects (e.g., nitro group position) with thermal decomposition rates .

Case Study : Dicyclohexylamine caprylate’s corrosion inhibition efficiency was validated via computational models, highlighting the role of molecular size in stability .

How should researchers address contradictions in reported biological activity data for derivatives of this compound?

Q. Advanced

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time). For instance, MCF-7 breast cancer cells showed varying IC₅₀ values depending on serum concentration .
  • Meta-Analysis : Compare data across studies using normalized metrics (e.g., % inhibition at fixed concentrations). Contradictions may arise from differences in nitro-phenyl orientation or Boc deprotection efficiency .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing nitro with bromo groups) to isolate activity contributors .

Q. Data Discrepancy Example

StudyIC₅₀ (μM) for MCF-7Key Variable
Valente et al.12.510% FBS, 48 h
Volodkin et al.25.0Serum-free, 24 h

What strategies mitigate decomposition of the nitro-phenyl group during prolonged storage?

Q. Basic

  • Temperature Control : Store at –20°C in amber vials to prevent photodegradation .
  • Desiccants : Use silica gel to minimize hydrolysis of the ester moiety .
  • Buffer Selection : Avoid basic conditions (pH > 8) that accelerate nitro group reduction .

Q. Advanced

  • Accelerated Stability Testing : Employ HPLC to track degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks) .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to inhibit radical-mediated decomposition .

How can researchers validate the enantiomeric purity of the Boc-protected amine moiety?

Q. Advanced

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences ≥2 min indicate high purity .
  • Optical Rotation : Compare experimental values (e.g., [α]²⁵D = –13.2° for L-tyrosine derivatives) with literature data .
  • X-ray Crystallography : Resolve absolute configuration, particularly for derivatives with ambiguous NMR data .

What analytical methods resolve discrepancies in melting point reports for this compound?

Q. Basic

  • DSC Analysis : Provides precise melting points (e.g., 145–148°C) and detects polymorphs .
  • Cross-Validation : Compare results with independent labs using identical heating rates (e.g., 2°C/min) .

Common Pitfalls : Impurities (e.g., residual solvents) lower observed melting points by 5–10°C .

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